molecular formula C7H14ClNO3 B13355967 Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride

Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride

Cat. No.: B13355967
M. Wt: 195.64 g/mol
InChI Key: PEDPHICGARNCLV-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methylamino group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride typically involves the reaction of ethyl acetoacetate with methylamine. The reaction proceeds through nucleophilic addition of methylamine to the carbonyl group of ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A precursor in the synthesis of this compound, used in various organic reactions.

    Methylamine: A simple amine that reacts with ethyl acetoacetate to form the target compound.

    Ethyl 3-oxobutanoate: A structurally similar ester with different reactivity and applications.

Uniqueness: this compound is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

ethyl 4-(methylamino)-3-oxobutanoate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-3-11-7(10)4-6(9)5-8-2;/h8H,3-5H2,1-2H3;1H

InChI Key

PEDPHICGARNCLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CNC.Cl

Origin of Product

United States

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